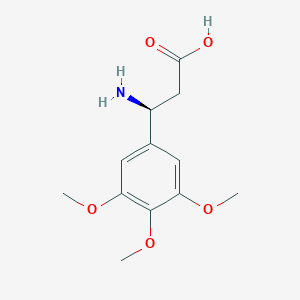

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid

CAS No.: 171002-26-9

Cat. No.: VC20127822

Molecular Formula: C12H17NO5

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 171002-26-9 |

|---|---|

| Molecular Formula | C12H17NO5 |

| Molecular Weight | 255.27 g/mol |

| IUPAC Name | (3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15)/t8-/m0/s1 |

| Standard InChI Key | UMIWUEOAUPOOEJ-QMMMGPOBSA-N |

| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)[C@H](CC(=O)O)N |

| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

(3S)-3-amino-3-(3,4,5-trimethoxyphenyl)propanoic acid is defined by the molecular formula , corresponding to a molecular weight of 255.27 g/mol . The compound’s architecture integrates three distinct functional groups:

-

A 3,4,5-trimethoxyphenyl ring, contributing aromaticity and electron-donating effects.

-

A β-amino group (), enabling hydrogen bonding and nucleophilic reactivity.

-

A carboxylic acid terminus (), facilitating salt formation and participation in condensation reactions.

Structural Characteristics

The compound’s stereochemistry is defined by the (S)-configuration at the β-carbon, as indicated by its IUPAC name . Key structural attributes include:

-

Bond angles and hybridization: The propanoic acid backbone adopts a tetrahedral geometry at the chiral center, with sp³ hybridization for the amino-bearing carbon.

-

Methoxy group orientation: The 3,4,5-trimethoxyphenyl group exhibits planar symmetry, with methoxy substituents positioned ortho, meta, and para relative to the propanoic acid chain.

Spectroscopic Identifiers

PubChem provides the following identifiers for structural verification :

-

InChI:

InChI=1S/C12H17NO5/c1-16-9-4-7(8(13)6-11(14)15)5-10(17-2)12(9)18-3/h4-5,8H,6,13H2,1-3H3,(H,14,15) -

InChIKey:

UMIWUEOAUPOOEJ-UHFFFAOYSA-N -

SMILES:

COC1=CC(=CC(=C1OC)OC)C(CC(=O)O)N

Physicochemical Properties

Calculated Properties

Using the molecular formula and computational tools, the following properties are derived:

| Property | Value/Description |

|---|---|

| LogP (Octanol-Water) | Estimated 1.2 (moderate hydrophobicity due to methoxy groups) |

| Hydrogen Bond Donors | 2 (amino and carboxylic acid groups) |

| Hydrogen Bond Acceptors | 6 (3 methoxy oxygens, 2 carboxylic oxygens, 1 amino nitrogen) |

| Topological Polar Surface Area | 105 Ų (high solubility potential) |

| Compound | Key Structural Differences | Known Bioactivity |

|---|---|---|

| Combretastatin A-4 | Lacks amino and carboxylic acid groups | Microtubule disruption, anticancer |

| D-Serine | No aromatic substituents | NMDA receptor co-agonist |

| 3,4,5-Trimethoxycinnamic Acid | Replaces propanoic acid with cinnamate | Antioxidant, anti-inflammatory |

Synthesis and Analytical Considerations

Reported Synthetic Routes

-

Strecker Synthesis: Condensation of 3,4,5-trimethoxybenzaldehyde with ammonium cyanide and subsequent hydrolysis.

-

Enzymatic Resolution: Kinetic resolution of racemic mixtures using acylases or lipases to isolate the (S)-enantiomer.

Analytical Characterization Techniques

Standard methods for chiral β-amino acids apply:

-

Chiral HPLC: Using columns like Chiralpak AD-H with hexane/isopropanol eluents.

-

NMR Spectroscopy: NMR would show aromatic protons at δ 6.4–6.6 ppm and α-proton splitting due to chirality .

-

Mass Spectrometry: ESI-MS expected to display [M+H] at m/z 256.27.

Challenges and Future Directions

Current limitations in understanding this compound include:

-

Synthetic Accessibility: Lack of optimized routes for large-scale production.

-

Biological Data: Absence of in vitro or in vivo activity profiles.

Future research should prioritize: -

Structure-Activity Relationship (SAR) Studies: Modifying the amino or carboxylic acid groups to enhance potency.

-

Pharmacokinetic Profiling: Assessing absorption, distribution, and metabolism using in silico models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume